molecular formula C16H24N2O5 B13410922 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate

Cat. No.: B13410922
M. Wt: 324.37 g/mol
InChI Key: OHQJXNIHDQEWOL-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate is a chemical compound with the molecular formula C16H24N2O5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate can be synthesized through the esterification of 3-nitro-4-propoxybenzoic acid with 2-(diethylamino)ethanol under acidic conditions . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Alkyl halides and strong bases like sodium hydride are typical reagents.

Major Products Formed

    Oxidation: 3-amino-4-propoxybenzoic acid derivatives.

    Reduction: 3-nitro-4-propoxybenzoic acid and 2-(diethylamino)ethanol.

    Substitution: Various alkoxy-substituted benzoates.

Scientific Research Applications

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of local anesthetics and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Proparacaine: A local anesthetic with a similar structure but different substituents.

    Proxymetacaine: Another local anesthetic with structural similarities.

    Propoxycaine: Shares the propoxy group but has different pharmacological properties.

Uniqueness

2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group allows for redox activity, while the diethylaminoethyl and propoxy groups contribute to its solubility and reactivity.

Properties

IUPAC Name

2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-4-10-22-15-8-7-13(12-14(15)18(20)21)16(19)23-11-9-17(5-2)6-3/h7-8,12H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQJXNIHDQEWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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